methanol hydrochloride CAS No. 1803583-16-5](/img/structure/B1382709.png)
[5-(Aminomethyl)pyridin-2-yl](dimethylamino)methanol hydrochloride
Vue d'ensemble
Description
“5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride” is a chemical compound that is structurally related to pyridinium salts . Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Synthesis Analysis
The synthesis of pyridinium salts involves various methods. One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of “5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride” is related to 2-Picolylamine . The empirical formula of 2-Picolylamine is C6H8N2 . The molecular weight of 2-Picolylamine is 108.14 .Chemical Reactions Analysis
Pyridinium salts, which “5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride” is structurally related to, have been highlighted in terms of their synthetic routes and reactivity . They are important as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .Applications De Recherche Scientifique
Catalytic Applications
- Recyclable Catalyst for Acylation of Alcohols: A study by Liu, Ma, Liu, and Wang (2014) explored the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylating inert alcohols and phenols. This process was particularly significant for forming N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which aids in the efficient production of acylation products (Liu et al., 2014).
Chemical Reactions and Properties
- Role in Chemical Reactions: The compound's structure has been involved in various chemical reactions, such as in the preparation and reactivity studies of methyl 3,3-bis(4-dimethylamino) pyridinium-1-yl) propenoate dichloride. Koch, Waterman, Banks, and Streitwieser (1990) discussed its preparation and reactivity, highlighting its significance in chemical synthesis (Koch et al., 1990).
Medicinal Chemistry
- Anticonvulsant Activity: Arora and Knaus (1999) synthesized a compound involving a similar pyridine structure and evaluated its anticonvulsant activity. This research suggests the potential of pyridine derivatives in developing new medications for conditions like epilepsy (Arora & Knaus, 1999).
Materials Science
- Nonlinear Optical Properties: Li, Cui, Yang, Tao, Lin, Ye, and Yang (2012) synthesized thienyl-substituted pyridinium salts, including compounds with similar structures, to study their nonlinear optical properties. Such research is vital for developing advanced materials for optical applications (Li et al., 2012).
Enantioselective Synthesis
- Asymmetric Catalysis: Busto, Gotor-Fernández, and Gotor (2006) conducted a study on enantiomerically pure 4-(dimethylamino)-3-(1-hydroxyalkyl)pyridines, indicating the role of pyridine derivatives in enantioselective synthesis. This is crucial for creating specific chiral compounds used in various chemical industries (Busto et al., 2006).
Chemical Synthesis
- Synthesis of Dihydropyridine Derivatives: Stanovnik, Hvala, Jukic Sorsak, Soršak, Bratušek, Svete, Lah, and Leban (2002) explored the synthesis of dihydropyridine derivatives using compounds with a similar pyridine structure, showcasing the compound's importance in complex chemical synthesis processes (Stanovnik et al., 2002).
Propriétés
IUPAC Name |
[5-(aminomethyl)pyridin-2-yl]-(dimethylamino)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-12(2)9(13)8-4-3-7(5-10)6-11-8;/h3-4,6,9,13H,5,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKALDHOSGZZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=NC=C(C=C1)CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B1382628.png)
amine hydrochloride](/img/structure/B1382629.png)
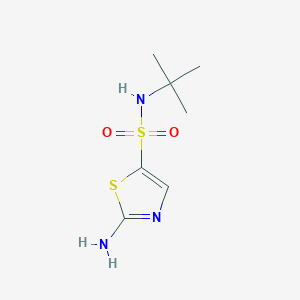
![2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid](/img/structure/B1382631.png)
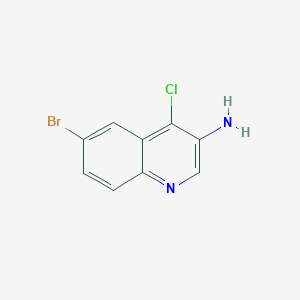
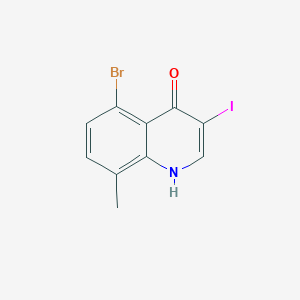


![4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1382639.png)
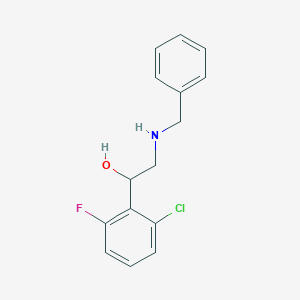
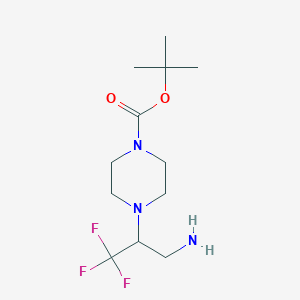
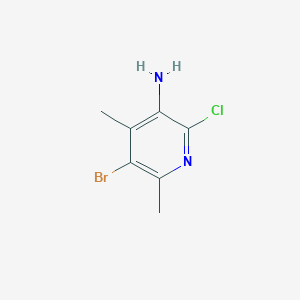

![[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride](/img/structure/B1382647.png)